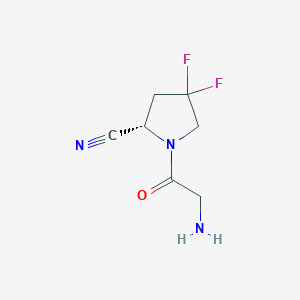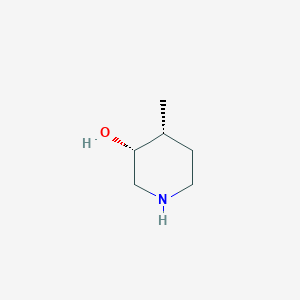
(S)-1-(2-Aminoacetyl)-4,4-Difluorpyrrolidin-2-carbonitril
Übersicht
Beschreibung
The compound is a derivative of an amino acid, which are organic molecules that consist of a basic amino group (―NH 2 ), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked . They are also synthetic intermediates for the total synthesis of natural products and functional molecules .Molecular Structure Analysis
The structure of amino acids consists of a central carbon © atom, called the α-carbon, to which both an amino and a carboxyl group are attached. The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen (H) atom and the R group .Chemical Reactions Analysis
Amino acids can undergo various chemical reactions. For example, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides . Additionally, amino acids can undergo reductive amination, a process that involves the enzymatic addition of hydroxyl (-OH) groups to specific amino acids within a protein .Physical And Chemical Properties Analysis
Amino acids are polar and can have charges depending on the pH of their environment. They can form peptide bonds to create proteins .Wissenschaftliche Forschungsanwendungen
Synthese von α-Aminoketonen
Die Verbindung “(S)-1-(2-Aminoacetyl)-4,4-Difluorpyrrolidin-2-carbonitril” kann bei der Synthese von α-Aminoketonen verwendet werden, die in der synthetischen und medizinischen Chemie von Bedeutung sind. Das Aminoketon-Motiv ist ein wertvolles Synthon, und es wurden in letzter Zeit Methoden entwickelt, um Protokolle für seine Synthese zu entwickeln . Diese α-Aminoketone sind entscheidend für die Herstellung einer Vielzahl von medizinischen Zielmolekülen, und die fragliche Verbindung könnte als Ausgangsmaterial oder Zwischenprodukt in diesen Synthesen dienen.
Peptidbindung und Modifikation
Symmetrische α-Aminosäurederivate, die aus der gegebenen Verbindung gewonnen werden können, werden zur Synthese intermolekular verknüpfter Peptide verwendet, wie z. B. Dimere-Typ-Peptide. Diese Derivate spielen auch eine Rolle bei der Modifizierung von Peptiden, bei denen zwei Aminosäuren intramolekular verknüpft sind. Solche Anwendungen sind für die Entwicklung neuer Arzneimittel und bioaktiver Verbindungen unerlässlich .
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit enzymes such astransaminases and kinases . Transaminases catalyze the transfer of an amino group from an amino acid to a carbonyl compound . Kinases, on the other hand, add phosphate groups to other molecules .
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could affect pathways involvingamino acid metabolism and protein phosphorylation .
Action Environment
The action, efficacy, and stability of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s stability could be affected by storage temperature .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cell cycle progression . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, it affects cell proliferation and differentiation by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.
Molecular Mechanism
At the molecular level, (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition or activation. For example, its interaction with HDACs results in the accumulation of acetylated histones, which promotes the expression of genes involved in cell cycle arrest and apoptosis . Furthermore, it can modulate the activity of kinases, thereby affecting various signaling cascades that control cell growth and survival.
Temporal Effects in Laboratory Settings
The temporal effects of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile in laboratory settings have been studied extensively. Over time, the compound exhibits stability and retains its biological activity under controlled conditions. It may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.
Metabolic Pathways
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in certain tissues . The compound’s localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to transport proteins, and cellular uptake mechanisms.
Subcellular Localization
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile exhibits distinct subcellular localization patterns. It can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The compound’s activity and function are affected by its localization, with nuclear localization being crucial for its role in modulating gene expression and chromatin structure. Post-translational modifications and targeting signals play a key role in directing the compound to specific subcellular compartments.
Eigenschaften
IUPAC Name |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLIQCDOZZZLSR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate](/img/structure/B1404110.png)



![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)